4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Overview
Description
2’-O-Methylcytidine is a nucleoside compound where the 2’-hydroxyl group of the cytidine sugar moiety is substituted with a methoxy group. This modification results in a white crystalline powder that is soluble in water and methanol, slightly soluble in ethanol, and almost insoluble in ether and chloroform . It has significant applications in the field of medicine, particularly as a synthetic precursor or intermediate for novel drugs, and plays a crucial role in the research and development of antiviral and antitumor drugs .
Preparation Methods
2’-O-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed metralin reaction of cytidine, where cytidine undergoes a reaction with methanol in the presence of an acid catalyst . Another method includes the metralin reaction of cytidine, which involves the use of specific reagents and conditions to achieve the desired methylation at the 2’-position . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2’-O-Methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids or bases to catalyze the reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-O-Methylcytidine may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside derivatives .
Scientific Research Applications
2’-O-Methylcytidine has extensive applications in scientific research:
Chemistry: It is used in the synthesis of nucleoside derivatives and as a building block for more complex molecules.
Biology: It plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Mechanism of Action
The mechanism of action of 2’-O-Methylcytidine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 2’-position can influence the RNA’s secondary structure and its interactions with proteins and other molecules. This modification can lead to changes in gene expression and regulation, making it a valuable tool in studying RNA biology and developing therapeutic agents .
Comparison with Similar Compounds
2’-O-Methylcytidine is unique due to its specific modification at the 2’-position. Similar compounds include:
2’-O-Methylguanosine: Another nucleoside with a methoxy group at the 2’-position, but with a different base.
2’-O-Methyluridine: Similar modification but with uridine as the base.
2’-O-Methyladenosine: Similar modification but with adenosine as the base.
These compounds share similar chemical properties but differ in their biological functions and applications. The uniqueness of 2’-O-Methylcytidine lies in its specific interactions and effects on RNA molecules, making it a valuable tool in various research and therapeutic applications .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQJGFZUQFYRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35819-07-9 | |
Record name | NSC178026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.